N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
This compound features a dihydroimidazo[2,1-b]thiazole scaffold linked to a phenyl group and a pyrimidine-4-carboxamide moiety substituted with pyrrolidin-1-yl at the 6-position. The pyrrolidine ring may enhance solubility and binding interactions compared to bulkier substituents .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-19(16-11-18(22-13-21-16)25-6-1-2-7-25)23-15-5-3-4-14(10-15)17-12-26-8-9-28-20(26)24-17/h3-5,10-13H,1-2,6-9H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGUPLAXNDJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include an imidazo[2,1-b]thiazole ring and a pyrimidine moiety. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula of this compound is . The compound features:
- An imidazo[2,1-b]thiazole ring known for its pharmacological significance.
- A pyrimidine ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 395.48 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrimidinone structures exhibit significant antimicrobial properties . For instance:
- Antibacterial and Antifungal Effects : Derivatives of imidazo[2,1-b]thiazole have shown potent antibacterial and antifungal activities. The presence of the pyrimidinone group may enhance these effects by facilitating interactions with biological targets such as enzymes or receptors .
Anticancer Properties
The compound's potential in oncology is notable:
- Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of imidazo[2,1-b]thiazole have been shown to significantly reduce the viability of cancer cells .
Case Study: In Vivo Antitumor Activity
In a study involving human colon adenocarcinoma xenografts in nude mice:
- Compound 3f , a derivative related to this compound, exhibited a 58% reduction in tumor growth , outperforming the reference compound CA-4 . This suggests that the compound may possess significant antitumor activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : Interaction studies indicate that the compound may bind to specific enzymes or receptors involved in disease processes. Techniques such as molecular docking simulations are utilized to predict these interactions .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to its structure can significantly influence its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide | Similar imidazo[2,1-b]thiazole ring; methoxy substitution | Antimicrobial activity |
| Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Fused triazolo-pyrimidine structure; different heterocyclic composition | Anticancer properties |
| 5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidine | Contains chlorinated pyrimidine; distinct pharmacophore | Anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several SIRT1 agonists and kinase inhibitors. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Scaffold Variations: The target compound’s dihydroimidazo[2,1-b]thiazole core is shared with SRT1720 and SRT2183 but lacks the methylene bridge seen in SRT2183’s 3-hydroxypyrrolidinyl group. Unlike SRT1720’s quinoxaline carboxamide, the pyrimidine carboxamide in the target compound is smaller, which could alter interactions with hydrophobic pockets in SIRT1 or other targets .
Substituent Impact :
- The pyrrolidin-1-yl group in the target compound is less polar than the 3-hydroxypyrrolidinyl in SRT2183, possibly affecting solubility and blood-brain barrier penetration .
- Piperazine in SRT1720 (vs. pyrrolidine in the target compound) introduces an additional basic nitrogen, which may influence pH-dependent binding or pharmacokinetics .
Functional Implications: SRT1720 and SRT2183 are well-characterized SIRT1 agonists with nanomolar to micromolar potency. The target compound’s pyrimidine ring could act as a bioisostere for quinoxaline, retaining SIRT1 activation but with modified efficacy .
Research Findings and Hypotheses
- SIRT1 Modulation: Structural alignment with SRT1720/2183 suggests the target compound may bind to the same allosteric site on SIRT1, but its pyrimidine carboxamide might reduce off-target effects observed with quinoxaline-based agonists .
- Solubility and Bioavailability : The absence of hydroxyl groups (cf. SRT2183) may lower aqueous solubility but improve lipid membrane permeability, a critical factor for CNS-targeted therapies .
- Synthetic Accessibility : and highlight methodologies for imidazo[2,1-b]thiazole functionalization, supporting feasible large-scale synthesis of the target compound .
Q & A
Q. Example Protocol :
- Step 1 : Synthesize 2,3-dihydroimidazo[2,1-b]thiazole via cyclization of 2-aminothiazole with bromoacetone in ethanol at 60°C .
- Step 2 : Couple the thiazole-phenyl intermediate with 6-chloropyrimidine-4-carboxylic acid using HATU/DIPEA in DMF .
- Step 3 : Substitute chloride at pyrimidine C6 with pyrrolidine in THF at reflux .
Advanced: How to optimize reaction yields for the pyrimidine-pyrrolidine coupling step?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of pyrrolidine .
- Catalysts : Use of CuI or Pd catalysts for Ullmann-type couplings improves efficiency .
- Temperature : Reactions at 80–100°C reduce side products .
- Stoichiometry : A 1.2:1 molar ratio of pyrrolidine to pyrimidine intermediate minimizes unreacted starting material .
Q. Key Parameters :
- ATP Concentration : Use Km values (e.g., 10 μM ATP for EGFR) to ensure physiological relevance .
- DMSO Tolerance : Limit solvent to <1% to avoid false positives .
Advanced: How to address discrepancies in biological activity between in vitro and cell-based assays?
Discrepancies may stem from poor solubility or metabolic instability . Mitigation strategies:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Metabolite Profiling : Incubate compound with liver microsomes and analyze via LC-MS to identify degradation products .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester moieties) to improve cell permeability .
Example : A thiazolo-pyrimidine analog showed 10-fold higher activity in cell assays after PEG-400 formulation due to improved solubility .
Advanced: How to validate computational docking predictions for this compound?
Docking Workflow : Use AutoDock Vina with crystal structures (PDB: 4HJO for JAK2) and flexible side chains .
Experimental Validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka, kd) to confirm predicted KD values .
- Alanine Scanning Mutagenesis : Test binding to kinase mutants (e.g., EGFR T790M) to validate key residues .
Data Correlation : Compare docking scores (e.g., Vina scores) with IC₅₀ values from kinase assays .
Key Insight : A pyrimidine carboxamide analog showed strong correlation (R² = 0.89) between docking scores and IC₅₀ in JAK2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
